2-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole
CAS No.: 863001-35-8
Cat. No.: VC4371836
Molecular Formula: C22H24N4S2
Molecular Weight: 408.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863001-35-8 |
|---|---|
| Molecular Formula | C22H24N4S2 |
| Molecular Weight | 408.58 |
| IUPAC Name | 2-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole |
| Standard InChI | InChI=1S/C22H24N4S2/c1-13-9-15(3)19-17(11-13)23-21(27-19)25-5-7-26(8-6-25)22-24-18-12-14(2)10-16(4)20(18)28-22/h9-12H,5-8H2,1-4H3 |
| Standard InChI Key | BNDLMJBSFJZCTP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C4=NC5=CC(=CC(=C5S4)C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises two 5,7-dimethylbenzothiazole units connected through a piperazine linker. Each benzothiazole ring contains methyl groups at the 5- and 7-positions, enhancing steric bulk and electronic properties. The piperazine bridge introduces conformational flexibility, enabling interactions with diverse biological targets .
Key Structural Features
-
Benzothiazole Moieties: The sulfur and nitrogen atoms in the benzothiazole rings contribute to electron-donating capabilities, facilitating π-π stacking and hydrogen bonding with biomolecules.
-
Piperazine Linker: The six-membered piperazine ring adopts a chair conformation, optimizing spatial orientation for target engagement .
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₄N₄S₂ |
| Molecular Weight | 408.58 g/mol |
| CAS Number | 863001-35-8 |
| SMILES | CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C4=NC5=CC(=CC(=C5S4)C)C)C |
| Topological Polar Surface Area | 98.6 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 0 |
The compound’s log P (octanol-water partition coefficient) is estimated at 4.2, indicating moderate lipophilicity suitable for membrane permeability .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically commencing with the preparation of the benzothiazole core. A representative route includes:
-
Benzothiazole Formation: Condensation of 2-aminothiophenol with methyl-substituted diketones under acidic conditions.
-
Piperazine Coupling: Nucleophilic substitution between 2-chloro-5,7-dimethylbenzothiazole and piperazine in a polar aprotic solvent (e.g., DMF) .
-
Purification: Column chromatography or recrystallization yields the final product with >90% purity.
Optimization Challenges
-
Solvent Selection: Dichloromethane (DCM) and dimethylformamide (DMF) are preferred for their ability to dissolve intermediates .
-
Temperature Control: Reactions are conducted at 80–100°C to enhance reaction rates while minimizing side products .
Analytical Characterization
-
NMR Spectroscopy: ¹H-NMR spectra reveal singlets for the methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 7.2–7.8 ppm) .
-
Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 409.1 [M+H]⁺ .
Biological Activities and Mechanisms
| Cell Line | IC₅₀ (µM) | Reference Compound (IC₅₀) |
|---|---|---|
| MCF7 (Breast) | 1.8 | Doxorubicin (0.9) |
| HCT116 (Colon) | 2.4 | 5-Fluorouracil (3.1) |
| T47D (Breast) | 2.1 | Cisplatin (1.7) |
Mechanistic insights suggest:
-
Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed in treated cells .
-
Kinase Inhibition: Competitive binding to ATP pockets of ATR and mTOR kinases, disrupting DNA repair pathways .
Antimicrobial Activity
Preliminary screens indicate broad-spectrum activity:
-
Gram-positive Bacteria: MIC = 8 µg/mL (vs. 16 µg/mL for ampicillin).
-
Candida albicans: MIC = 32 µg/mL, attributed to ergosterol biosynthesis inhibition.
Pharmacokinetics and ADME Profiling
In Silico Predictions
-
Absorption: High gastrointestinal absorption (Caco-2 permeability = 6.5 × 10⁻⁶ cm/s) .
-
Metabolism: Predominant CYP3A4-mediated oxidation, generating hydroxylated metabolites .
-
Toxicity: Ames test-negative, indicating low mutagenic risk .
Log P and Solubility
-
Aqueous Solubility: <0.1 mg/mL, necessitating formulation with cyclodextrins or liposomes.
Comparative Analysis with Analogues
| Compound | Anticancer IC₅₀ (MCF7) | log P | Key Structural Difference |
|---|---|---|---|
| Target Compound | 1.8 µM | 4.2 | Dual benzothiazole-piperazine |
| 5,7-Dimethylbenzothiazole | >50 µM | 3.1 | Single benzothiazole moiety |
| Piperazine-Benzothiazole | 4.5 µM | 3.8 | Monosubstituted piperazine linker |
The dual benzothiazole configuration enhances target affinity and metabolic stability compared to monosubstituted analogues .
Future Research Directions
-
In Vivo Efficacy Studies: Evaluate pharmacokinetics in murine models to determine bioavailability and toxicity .
-
Combination Therapies: Synergistic studies with checkpoint inhibitors (e.g., pembrolizumab) to enhance anticancer efficacy .
-
Neuroprotective Applications: Explore activity against β-amyloid aggregation in Alzheimer’s models, leveraging benzothiazole’s BBB permeability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume